molecular formula C17H37ClN4O B12779250 Lauramidobutyl guanidine hydrochloride CAS No. 499222-90-1

Lauramidobutyl guanidine hydrochloride

Cat. No.: B12779250
CAS No.: 499222-90-1
M. Wt: 349.0 g/mol
InChI Key: OIRJSOTXADYFGE-UHFFFAOYSA-N
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Description

Lauramidobutyl guanidine hydrochloride (LBGH) is a guanidine-based compound with the chemical name N-(4-((aminoiminomethyl)amino)butyl)dodecanamide hydrochloride. It features a dodecanamide (lauramid) group attached to a butyl chain linked to a guanidine moiety, with a hydrochloride counterion . This structure confers both lipophilic (due to the lauramid chain) and cationic (due to the guanidine group) properties, making it effective in disrupting microbial membranes. LBGH is primarily utilized as a broad-spectrum antimicrobial agent, leveraging its surfactant-like properties to penetrate lipid bilayers and destabilize cellular structures .

Properties

CAS No.

499222-90-1

Molecular Formula

C17H37ClN4O

Molecular Weight

349.0 g/mol

IUPAC Name

N-[4-(diaminomethylideneamino)butyl]dodecanamide;hydrochloride

InChI

InChI=1S/C17H36N4O.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H

InChI Key

OIRJSOTXADYFGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCN=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Melting Method Using Dicyandiamide and Ammonium Chloride

  • Process Description : Dicyandiamide and ammonium chloride are mixed in a weight ratio of approximately 1:1.27 and subjected to a melting reaction at 170–230 °C in a reaction kettle. This produces crude guanidine hydrochloride.

  • Purification Steps :

    • Dissolution of crude product in water (ratios 1:1 or 1.5:1 by weight).
    • Filtration to remove unreacted materials and byproducts.
    • Dehydration of the filtrate at elevated temperature.
    • Crystallization by cooling the supersaturated solution to obtain purified guanidine hydrochloride.
    • Optionally, the product can be subjected to repeated melting and purification cycles to enhance purity up to 99.9%.
  • Additional Notes : The addition of a base during dissolution can improve purity. The process is practical and yields guanidine hydrochloride suitable for high-purity applications.

Ball Milling Method Using Urea and Ammonium Chloride

  • Process Description : Urea, ammonium chloride, and a water absorbent (e.g., alumina) are mixed and reacted under ball milling conditions with zirconium dioxide beads. The reactor is heated to 160–170 °C under controlled pressure (0.8–1.8 MPa) and rotation speeds (40–60 rpm) for 1–6 hours.

  • Post-Reaction Treatment :

    • The solid product is cooled and recrystallized twice from pure water.
    • Drying yields industrial-grade guanidine hydrochloride with titration content around 99.7–99.9% and yields between 71–75%.
    • Further refinement involves treatment with ammonia water and activated carbon, filtration, and recrystallization to achieve pharmaceutical-grade purity (up to 99.96%) with refined yields near 89–91%.
  • Advantages : This method allows for controlled reaction conditions, high purity, and scalable production.

Comparative Data Table: Guanidine Hydrochloride Preparation Methods

Parameter Melting Method (Dicyandiamide + NH4Cl) Ball Milling Method (Urea + NH4Cl)
Reaction Temperature (°C) 170–230 160–170
Reaction Time 3–4 hours (per cycle) 1–6 hours
Pressure (MPa) Atmospheric to slight pressure 0.8–1.8
Purity after initial crystallization (%) Up to 99.9 99.7–99.9
Yield (%) Not explicitly stated 71–75 (industrial grade), ~89–91 (refined)
Post-treatment Repeated melting and crystallization Ammonia water, activated carbon, recrystallization
Scalability Industrially feasible Industrially feasible

Synthesis of this compound

While direct detailed synthetic routes for this compound are less frequently disclosed in open literature, the general approach involves:

  • Step 1: Preparation of Guanidine Hydrochloride
    Using one of the above methods to obtain high-purity guanidine hydrochloride as a key intermediate.

  • Step 2: Amide Formation
    Lauric acid or its derivative (e.g., lauric acid chloride) is reacted with 4-aminobutyl guanidine or a protected guanidine derivative to form the lauramidobutyl guanidine backbone.

  • Step 3: Salt Formation
    The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, yielding this compound.

This synthetic strategy ensures the incorporation of the long-chain lauric moiety and the guanidine functional group, critical for the compound’s antimicrobial activity.

Research Findings and Industrial Relevance

  • The melting method using dicyandiamide and ammonium chloride is well-established and produces guanidine hydrochloride with purity suitable for many applications, but may require multiple purification cycles to reach pharmaceutical-grade purity.

  • The ball milling method with urea and ammonium chloride offers a more controlled and potentially greener synthesis, with high yields and purity, suitable for pharmaceutical applications after refinement.

  • The purity of guanidine hydrochloride directly impacts the quality of this compound, making these preparation methods critical for downstream synthesis.

  • The presence of impurities such as ammonium salts and byproducts can be effectively removed by filtration, recrystallization, and activated carbon treatment, as demonstrated in the ball milling method.

Summary Table: Key Parameters for Guanidine Hydrochloride Preparation

Step Melting Method Ball Milling Method
Raw Materials Dicyandiamide, Ammonium Chloride Urea, Ammonium Chloride, Alumina
Reaction Conditions 170–230 °C, atmospheric pressure 160–170 °C, 0.8–1.8 MPa, ball milling
Reaction Time 3–4 hours per cycle 1–6 hours
Purification Dissolution, filtration, dehydration, crystallization, repeated cycles Recrystallization, ammonia water treatment, activated carbon filtration
Final Purity Up to 99.9% Up to 99.96%
Yield Not specified 71–75% (industrial), ~89–91% (refined)

Chemical Reactions Analysis

Lauramidobutyl guanidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lauramidobutyl guanidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lauramidobutyl guanidine hydrochloride involves its interaction with biological membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the penetration of active ingredients into the skin and hair. It also forms hydrogen bonds with proteins, leading to improved conditioning effects .

Comparison with Similar Compounds

Comparison with Similar Guanidine-Based Compounds

Structural and Functional Differences

Guanidine derivatives vary widely in structure and applications. Key comparisons include:

Guanidine Hydrochloride
  • Structure : A small molecule (C₁H₆N₃·HCl, MW: 95.5 g/mol) without alkyl chains .
  • Solubility : Highly hydrophilic, soluble in aqueous solutions.
  • Mechanism : Primarily acts as a protein denaturant by disrupting hydrogen bonds and hydrophobic interactions, leading to loss of tertiary structure .
  • Applications : Used in protein research (e.g., solubilizing inclusion bodies) and as a denaturant in biochemical assays .
Polyhexamethylene Guanidine Hydrochloride (PHGH)
  • Structure : A polymer with repeating hexamethylene and guanidine units (MW: >1000 g/mol) .
  • Solubility : Water-soluble due to hydrophilic polymer backbone.
  • Mechanism : Binds to microbial surfaces via electrostatic interactions, disrupting cell integrity and causing leakage of cytoplasmic contents .
  • Applications : Widely used in disinfectants, wound dressings, and water treatment due to broad-spectrum activity and low toxicity .
  • Efficacy : Effective at moderate concentrations (e.g., 100–500 ppm) against Gram-positive and Gram-negative bacteria .
Methylguanidine Hydrochloride
  • Structure : A methyl-substituted guanidine derivative (MW: 109.5 g/mol).
  • Mechanism : Weaker denaturant compared to guanidine hydrochloride; exhibits variable effects depending on protein type (e.g., ineffective on edestin but active on globin) .
  • Applications: Limited utility in industrial biocides due to reduced efficacy.

Antimicrobial Efficacy and Mechanisms

LBGH combines the membrane-disrupting properties of surfactants (e.g., SDS) with the cationic charge of guanidine, enhancing its biocidal activity:

Compound Effective Concentration Key Microbial Targets Mechanism of Action
LBGH 20–100 μM Broad (Gram+/- bacteria, fungi) Lauramid chain integrates into lipid bilayers; guanidine disrupts membrane potential and denatures proteins
PHGH 100–500 ppm Gram+/- bacteria, biofilms Polymer binds to cell surfaces, causing osmotic lysis
Guanidine HCl 1–6 M Proteins (denaturation) Unfolds proteins via hydrogen bond disruption
  • LBGH vs.
  • LBGH vs. Guanidine HCl : While guanidine HCl requires high concentrations for protein denaturation, LBGH achieves antimicrobial effects at lower doses by targeting membranes .

Physicochemical Properties

Property LBGH Guanidine HCl PHGH
Molecular Weight ~354 g/mol 95.5 g/mol >1000 g/mol
Solubility Lipophilic (surfactant) Hydrophilic Hydrophilic
Stability Stable in acidic pH Stable in aqueous buffers Degrades at high pH
  • Lipophilicity : LBGH’s lauramid group enhances compatibility with lipid-rich environments, making it suitable for topical formulations or hydrophobic surfaces .

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